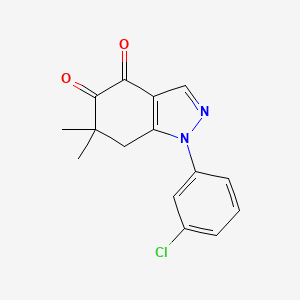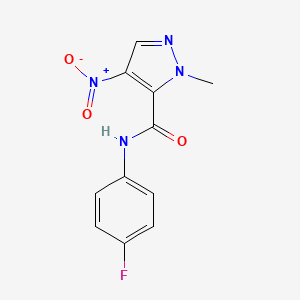
1-(3-chlorophenyl)-6,6-dimethyl-6,7-dihydro-1H-indazole-4,5-dione
Übersicht
Beschreibung
1-(3-chlorophenyl)-6,6-dimethyl-6,7-dihydro-1H-indazole-4,5-dione, also known as GW0742, is a synthetic compound that belongs to the class of selective agonists of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as in the modulation of inflammation and oxidative stress. GW0742 has been extensively studied for its potential applications in various fields of scientific research, including drug discovery, metabolic diseases, cancer, and cardiovascular disorders.
Wirkmechanismus
1-(3-chlorophenyl)-6,6-dimethyl-6,7-dihydro-1H-indazole-4,5-dione exerts its effects by binding to and activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of genes involved in fatty acid oxidation, glucose uptake, and antioxidant defense, as well as the downregulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell and animal models. These include:
- Increased fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and adipose tissue
- Improved glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue
- Reduced inflammation and oxidative stress in adipose tissue, liver, and heart
- Inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines
- Suppression of tumor growth and metastasis in animal models of cancer
- Improved cardiac function and reduced myocardial damage in animal models of ischemia-reperfusion injury and heart failure
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-6,6-dimethyl-6,7-dihydro-1H-indazole-4,5-dione has several advantages as a research tool, including its high potency and selectivity for PPARδ, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also some limitations to its use, such as its potential off-target effects, its variable effects depending on the cell or tissue type, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-6,6-dimethyl-6,7-dihydro-1H-indazole-4,5-dione and its potential applications. These include:
- Further elucidation of the molecular mechanisms underlying the effects of PPARδ activation by this compound on different biological processes
- Exploration of the therapeutic potential of this compound in various diseases, such as metabolic disorders, cancer, and cardiovascular diseases
- Development of more potent and selective PPARδ agonists based on the structure of this compound
- Investigation of the interactions between this compound and other signaling pathways and molecules, such as AMP-activated protein kinase (AMPK) and microRNAs
- Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of human diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. Its ability to activate PPARδ and modulate various biological processes makes it a valuable research tool and a promising therapeutic agent. Further research is needed to fully understand its mechanisms of action and to explore its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-6,6-dimethyl-6,7-dihydro-1H-indazole-4,5-dione has been widely used as a research tool to investigate the effects of PPARδ activation on various biological processes. In particular, this compound has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation and oxidative stress in various cell and animal models of metabolic diseases, such as obesity, diabetes, and non-alcoholic fatty liver disease. Moreover, this compound has been found to have anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells, as well as by suppressing tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to have cardioprotective effects by improving cardiac function and reducing myocardial damage in animal models of ischemia-reperfusion injury and heart failure.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-6,6-dimethyl-7H-indazole-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-15(2)7-12-11(13(19)14(15)20)8-17-18(12)10-5-3-4-9(16)6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUJGIEWPNMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B4332913.png)

![N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4332921.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B4332929.png)
![methyl {[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]amino}(phenyl)acetate](/img/structure/B4332932.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4332935.png)
![1-(1-adamantyl)-4-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]piperazine](/img/structure/B4332939.png)
![methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4332952.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4332960.png)
![methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate](/img/structure/B4332968.png)
![4-amino-6-(3,4,5-trimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4332988.png)
![2,8,8,9a-tetramethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B4332991.png)
![methyl 2-[5-(2,4-dimethoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-en-10-yl]benzoate](/img/structure/B4332995.png)
![7-bromo-3-cyano-1-(2,2-dimethylpropanoyl)-2-pyridin-4-yl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4332997.png)